Indole-3-butanoyl-D-glucopyranose

Descripción general

Descripción

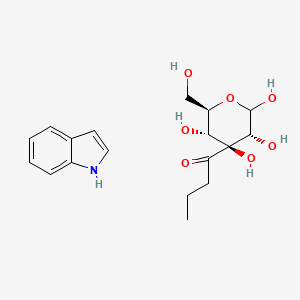

Indole-3-butanoyl-D-glucopyranose is a specialized biochemical compound with the molecular formula C18H23NO7 and a molecular weight of 365.38. It is a derivative of indole, a nitrogen-containing heterocycle, and is conjugated with a glucopyranose moiety. This compound is primarily used in proteomics research and has significant potential in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Indole-3-butanoyl-D-glucopyranose typically involves the esterification of indole-3-butyric acid with D-glucopyranose. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: Indole-3-butanoyl-D-glucopyranose undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Substitution: The glucopyranose moiety can undergo substitution reactions, leading to the formation of different glycosides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Acidic or basic catalysts are used to facilitate substitution reactions.

Major Products:

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indoline derivatives.

Substitution: Various glycosides depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Biochemical Properties

Indole-3-butanoyl-D-glucopyranose is a glycosylated derivative of indole, which is a significant structural motif in many biologically active compounds. The presence of the glucopyranose moiety enhances the solubility and bioavailability of indole derivatives, making them more effective in biological systems.

Structure-Activity Relationship

The structure of this compound allows it to interact with various biological targets, including enzymes and receptors involved in metabolic processes. Understanding its structure-activity relationship is crucial for optimizing its therapeutic potential.

Pharmacological Applications

Recent studies have highlighted several pharmacological applications of this compound, particularly in the context of metabolic disorders and inflammation.

Metabolic Disorders

Research indicates that compounds derived from indole can modulate glucose metabolism and lipid synthesis. For instance, indole-3-propionic acid, a related compound, has been shown to improve insulin sensitivity and reduce lipid accumulation in liver cells . This suggests that this compound may possess similar properties, making it a candidate for treating conditions like type 2 diabetes and non-alcoholic fatty liver disease.

Anti-inflammatory Effects

Indole derivatives have demonstrated anti-inflammatory effects by downregulating pro-inflammatory cytokines and pathways associated with chronic inflammation . this compound could potentially be explored for its ability to mitigate inflammatory responses in conditions such as arthritis or inflammatory bowel disease.

Agricultural Applications

Indole compounds play a significant role in plant growth regulation. This compound may serve as a plant growth regulator, influencing processes such as cell division and elongation.

Plant Growth Regulation

Research shows that indole derivatives can affect auxin signaling pathways, which are crucial for various aspects of plant development . The application of this compound in agriculture could enhance crop yield and resilience against stressors.

Case Studies

Several case studies have investigated the effects of indole derivatives on health and agriculture:

Mecanismo De Acción

The mechanism of action of Indole-3-butanoyl-D-glucopyranose involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

Indole-3-butyric acid: A plant growth regulator used to promote root formation in cuttings.

Indole-3-carboxylic acid:

Uniqueness: Indole-3-butanoyl-D-glucopyranose is unique due to its conjugation with a glucopyranose moiety, which enhances its solubility and bioavailability. This structural modification also imparts unique biological activities, making it a valuable compound in various research fields .

Actividad Biológica

Indole-3-butanoyl-D-glucopyranose (IBG) is a compound derived from indole, known for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is a glucoside of indole-3-butyric acid (IBA), a naturally occurring auxin in plants. Its structure consists of an indole moiety linked to a butanoic acid and a glucose unit, which influences its solubility and bioavailability.

1. Anti-Cancer Properties

Research indicates that IBG exhibits significant anti-cancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as:

- Apoptosis Induction : IBG activates apoptotic pathways in cancer cells, leading to programmed cell death. For instance, studies have demonstrated that IBG triggers caspase activation in prostate cancer cells, resulting in reduced tumor growth in vivo .

- Inhibition of Metastasis : IBG has been shown to inhibit cell invasion and migration by modulating matrix metalloproteinases (MMPs) and other key signaling pathways .

2. Anti-Diabetic Effects

Indole derivatives, including IBG, have been associated with improved glucose metabolism and insulin sensitivity. Studies suggest that IBG may enhance glucose uptake in muscle cells and improve insulin signaling pathways, making it a potential candidate for diabetes management .

3. Anti-Inflammatory Activity

IBG exhibits anti-inflammatory properties by modulating cytokine production. Research has shown that it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to inflammatory stimuli . This suggests its potential use in treating inflammatory diseases.

The biological activities of IBG can be attributed to its interaction with various cellular pathways:

- Aryl Hydrocarbon Receptor (AhR) Activation : IBG may activate AhR, leading to the modulation of gene expression involved in inflammation and cancer progression .

- AMPK Pathway : The compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and inflammation reduction .

Table 1: Summary of Biological Activities of this compound

Clinical Implications

- Cancer Therapy : Given its ability to inhibit tumor growth and metastasis, IBG could be further explored as an adjunct therapy in oncology.

- Diabetes Management : Its effects on glucose metabolism suggest potential use as a dietary supplement or pharmacological agent for diabetes.

- Inflammatory Conditions : The anti-inflammatory properties of IBG may provide therapeutic avenues for conditions like rheumatoid arthritis or inflammatory bowel disease.

Propiedades

IUPAC Name |

1H-indole;1-[(3R,4S,5R,6R)-2,3,4,5-tetrahydroxy-6-(hydroxymethyl)oxan-4-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O7.C8H7N/c1-2-3-6(12)10(16)7(13)5(4-11)17-9(15)8(10)14;1-2-4-8-7(3-1)5-6-9-8/h5,7-9,11,13-16H,2-4H2,1H3;1-6,9H/t5-,7-,8+,9?,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBPRBNNLQNZAR-GBZOFGTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1(C(C(OC(C1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)[C@@]1([C@@H]([C@H](OC([C@@H]1O)O)CO)O)O.C1=CC=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721663 | |

| Record name | 3-C-Butanoyl-D-glucopyranose--1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147138-23-6 | |

| Record name | 3-C-Butanoyl-D-glucopyranose--1H-indole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.